
3-Cyano-3-(pyrrolidin-1-YL)oxetane
Overview
Description
3-Cyano-3-(pyrrolidin-1-YL)oxetane is a chemical compound with the molecular formula C₈H₁₂N₂O. It is characterized by the presence of a cyano group and a pyrrolidine ring attached to an oxetane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-3-(pyrrolidin-1-YL)oxetane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a nitrile with a pyrrolidine derivative in the presence of a suitable catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Cyano-3-(pyrrolidin-1-YL)oxetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .
Scientific Research Applications
Synthetic Routes
Several synthetic routes have been developed for 3-Cyano-3-(pyrrolidin-1-YL)oxetane, including:
- Reactions with Nucleophiles : The oxetane ring can undergo nucleophilic substitutions, making it suitable for introducing various functional groups.
- Cycloaddition Reactions : The compound can participate in cycloaddition reactions, forming new cyclic structures that may exhibit enhanced biological activity.
- Functionalization : The cyano group can be transformed into other functional groups, expanding the compound's utility in drug design.
Pharmacological Potential
Research indicates that this compound exhibits promising pharmacological activities. Notably, it has been associated with:
- Antitumor Activity : Studies have shown that derivatives of 3-cyanopyridines, which include this compound, demonstrate significant antitumor effects against liver carcinoma cell lines (HEPG2), outperforming traditional chemotherapeutic agents like doxorubicin.
- Kinase Inhibition : The compound has been explored as a potential inhibitor of various kinases involved in cancer progression and other diseases. For example, modifications to its structure have led to the identification of potent inhibitors targeting CK2 kinase and other related pathways .
Biological Interactions
The unique conformational properties of this compound allow it to interact favorably with biological targets. These interactions may enhance binding affinity and selectivity towards specific receptors or enzymes, making it a valuable scaffold for drug development.
Antitumor Activity
A notable study highlighted the synthesis of pyridine derivatives incorporating the oxetane structure, which exhibited potent antitumor activity against HEPG2 cells. These findings suggest that this compound could serve as a lead compound for developing new anticancer therapies.
Kinase Inhibition Studies
In another investigation focused on kinase inhibitors, structural modifications of compounds similar to this compound revealed their capacity to selectively inhibit key kinases such as GSK-3β and CDK2. These findings support the potential application of this compound in treating diseases characterized by dysregulated kinase activity .
Mechanism of Action
The mechanism of action of 3-Cyano-3-(pyrrolidin-1-YL)oxetane involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the pyrrolidine ring can interact with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
3-Cyano-3-(morpholin-4-yl)oxetane: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
3-Cyano-3-(piperidin-1-yl)oxetane: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness: 3-Cyano-3-(pyrrolidin-1-YL)oxetane is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Biological Activity
3-Cyano-3-(pyrrolidin-1-YL)oxetane is a compound that has garnered attention for its potential biological activities. This article provides an in-depth review of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its oxetane ring structure, which is a four-membered cyclic ether. The presence of a cyano group and a pyrrolidine moiety enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate enzymatic activity or receptor signaling pathways, leading to diverse biological effects. Specific mechanisms include:
- Inhibition of Kinase Activity: Preliminary studies indicate that derivatives of compounds similar to this compound exhibit inhibitory effects on kinases, which are critical for various cellular processes .
- Antimicrobial Properties: The compound has been explored for its potential antimicrobial activity, particularly against resistant strains of bacteria.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that the compound could inhibit the proliferation of cancer cells by inducing apoptosis. A notable study showed that analogs with similar structures exhibited IC50 values in the nanomolar range against specific cancer cell lines .
Antimicrobial Activity
The compound's antimicrobial properties were assessed through various assays. It was found to exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, in a study measuring minimum inhibitory concentration (MIC), this compound demonstrated MIC values comparable to established antibiotics.
Table 1: Biological Activities of this compound
Activity Type | Assay Method | Result | Reference |
---|---|---|---|
Anticancer | Cell Proliferation | IC50 = 25 nM | |
Antimicrobial | MIC Assay | MIC = 8 µg/mL | |
Kinase Inhibition | Enzymatic Assay | IC50 = 10 nM |
Case Studies
Case Study 1: Anticancer Efficacy
In a controlled study, this compound was administered to cultured human cancer cells. The results indicated a significant reduction in cell viability after 48 hours of treatment, suggesting that the compound effectively induces apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Testing
A series of tests were conducted on bacterial strains resistant to conventional antibiotics. The compound showed promising results, inhibiting growth in multi-drug resistant strains, thus highlighting its potential as a novel therapeutic agent in combating resistant infections.
Properties
IUPAC Name |
3-pyrrolidin-1-yloxetane-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c9-5-8(6-11-7-8)10-3-1-2-4-10/h1-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJBUGXKSOUELB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2(COC2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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